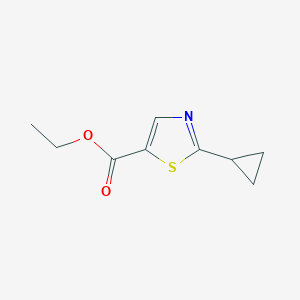

Ethyl 2-cyclopropylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyclopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to many pharmacologically active compounds . This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-cyclopropylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form an intermediate, which is then reacted with thiourea to yield the target compound . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: Both electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropylthiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-cyclopropylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

What sets this compound apart is its unique cyclopropyl group, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-cyclopropylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The cyclopropyl group enhances the compound's lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival.

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects in vitro against several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793). The compound's IC50 values indicate significant potency, suggesting it may be a candidate for further development as an anticancer agent.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | 15.0 |

| WM793 (Melanoma) | 12.5 |

| A431 (Carcinoma) | 18.0 |

Antimalarial Activity

Recent studies have identified this compound as part of a class of compounds with antimalarial properties. In vitro assays against Plasmodium falciparum revealed that modifications to the cyclopropyl group significantly affect activity, with certain analogs exhibiting low nanomolar efficacy.

Table 2: Antimalarial Activity of Cyclopropyl Derivatives

| Compound | EC50 (nM) | Remarks |

|---|---|---|

| WJM280 | 40 | Potent against asexual stage |

| Ethyl-derivative | >1000 | Loss in activity with modification |

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of the cyclopropyl moiety in enhancing biological activity. Variations in substituents on the thiazole ring and modifications to the ester group have been shown to impact potency significantly. For example, replacing the cyclopropyl group with larger aliphatic chains resulted in decreased activity, indicating optimal steric configurations are crucial for maintaining efficacy.

Case Studies

- Case Study on Antitumor Effects : A study involving this compound demonstrated its ability to induce apoptosis in cancer cells through caspase activation pathways. This suggests potential mechanisms for its use in cancer therapy.

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside established antibiotics, showing synergistic effects when combined with certain β-lactams against resistant strains, indicating its potential as an adjuvant therapy.

Properties

IUPAC Name |

ethyl 2-cyclopropyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-10-8(13-7)6-3-4-6/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUOXGJFMAXOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.